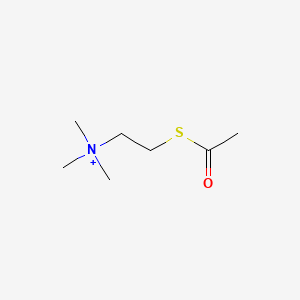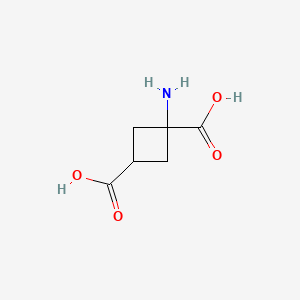
Acetylthiocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An agent used as a substrate in assays for cholinesterases, especially to discriminate among enzyme types.
Applications De Recherche Scientifique
In Vitro Acetylcholinesterase Inhibition
Acetylthiocholine is primarily used in the investigation of acetylcholinesterase inhibition, which is a significant area of research in neurodegenerative disorders such as Alzheimer’s disease. The study by Tuzimski & Petruczynik (2021) demonstrated the use of acetylthiocholine in the in vitro assessment of acetylcholinesterase activity inhibition by plant extracts and isoquinoline alkaloids. This research highlighted the effectiveness of acetylthiocholine in discovering compounds that may have therapeutic potential against diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Tuzimski & Petruczynik, 2021).
Nonenzymatic Hydrolysis with Silver Nanoparticles
Another innovative application involves the nonenzymatic hydrolysis of acetylthiocholine by silver nanoparticles. Hernández et al. (2019) explored this process, revealing the potential of silver nanoparticles to catalyze the hydrolysis of acetylthiocholine, bypassing the need for enzymatic interaction. This study opens new avenues for the utilization of acetylthiocholine in various biochemical assays and potentially in the development of novel diagnostic tools (Hernández et al., 2019).
Nerve Gas Detection
Acetylthiocholine's derivatives are instrumental in the detection of nerve gases, as noted by Virel et al. (2009). In their research, the hydrolysis of acetylthiocholine mediated by acetylcholine esterase produced thiocholine, which then interacted with nanoparticles, demonstrating a colorimetric change. This method provides a simple and sensitive approach for the detection of acetylcholine esterase inhibitors, which are often components of nerve gases (Virel et al., 2009).
Erythrocyte Acetylcholinesterase Determination
Bissbort et al. (2001) developed a novel method for determining erythrocyte acetylcholinesterase using acetylthiocholine. This approach was found to be reliable and easily automatable, making it suitable for large-scale clinical applications, especially in cases of organophosphate poisoning (Bissbort et al., 2001).
AChE Inhibitor Screening with Gold Nanoparticles
Wang et al. (2009) discussed a colorimetric assay method for acetylcholinesterase activity and its inhibitor screening using gold nanoparticles. This method highlighted the role of acetylthiocholine in the enzymatic reaction leading to the aggregation of nanoparticles, providing a convenient approach for high-throughput screening of AChE inhibitors (Wang et al., 2009).
Propriétés
Numéro CAS |
4468-05-7 |
|---|---|
Nom du produit |
Acetylthiocholine |
Formule moléculaire |
C7H16NOS+ |
Poids moléculaire |
162.28 g/mol |
Nom IUPAC |
2-acetylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |
Clé InChI |
GFFIJCYHQYHUHB-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC[N+](C)(C)C |
SMILES canonique |
CC(=O)SCC[N+](C)(C)C |
Autres numéros CAS |
4468-05-7 |
Synonymes |
(2-Mercaptoethyl)trimethylammonium Acetate Acetylthiocholine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




